Oseltamivir Acid Hydrochloride
Overview
Description
Oseltamivir belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It is used in the treatment of the infection caused by the flu virus (influenza A and influenza B) . Oseltamivir may also be used to prevent and treat swine influenza A .
Synthesis Analysis
Oseltamivir is synthesized through a series of chemical reactions. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Molecular Structure Analysis
Oseltamivir has a molecular formula of C14H24N2O4 . The structural geometries of oseltamivir and its complexes were obtained using density functional theory computations .Chemical Reactions Analysis
Oseltamivir undergoes a series of chemical reactions during its synthesis. A domino Michael reaction and Horner-Wadsworth-Emmons reaction occurs due to the phosphonate group produced from a diethyl vinylphosphate derivative .Physical And Chemical Properties Analysis
Oseltamivir has a molecular weight of 284.35 g.mol-1 . More detailed physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
Pharmacokinetic and Pharmacodynamic Characteristics : Oseltamivir has been studied for its pharmacokinetic and pharmacodynamic characteristics, revealing predictable profiles suitable for diverse patient populations including children and elderly patients. This makes it a significant candidate for use in influenza treatment and prevention in various demographic groups (Davies, 2010).
Viral Resistance and Environmental Impact : Research has shown concerns about the emergence of drug-resistant influenza viruses after treatment with oseltamivir, particularly in children. Additionally, oseltamivir is not substantially degraded in normal sewage water treatment, raising concerns about environmental residues contributing to drug resistance (Stephenson et al., 2009); (Fick et al., 2007).
Impact on Immune Response : Studies have explored the influence of oseltamivir on the immune response, particularly its effect on the induction of virus-neutralizing antibodies in influenza-infected individuals. The findings suggest that the clinical symptoms of the disease were milder in all oseltamivir-treated groups, but the lowering of virus-neutralizing antibodies titers was dependent on the oseltamivir dose and the timing of drug application relative to the start of infection (Mikušová et al., 2022).
Potential Neuropsychiatric Effects : Research has indicated potential neuropsychiatric effects of oseltamivir, including increased dopamine levels in the rat medial prefrontal cortex, suggesting a possible pharmacological mechanism behind reported abnormal behaviors in young patients treated with oseltamivir (Yoshino et al., 2008).
Activation and Interaction with Other Drugs : Oseltamivir's activation process has been studied, revealing that it is catalyzed by human carboxylesterase and can be inhibited by certain medications like clopidogrel, affecting its therapeutic activity (Shi et al., 2006).
Comparative Efficacy in Treatment of Influenza and COVID-19 : Studies have compared the efficacy of oseltamivir in treating influenza with its potential application in COVID-19 treatment. The effectiveness in reducing symptoms and complications varies depending on the virus and patient demographics (Aliyu et al., 2022); (Costanzo et al., 2020).
Liver Toxicity Concerns : Although uncommon, there has been some evidence suggesting possible liver toxicity during oseltamivir therapy, indicating a need for careful monitoring in certain patients (Mastroianni et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);1H/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMMOBYSNFNOE-LUHWTZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oseltamivir carboxylate HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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